molecular formula C13H25N3O B7965114 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one

1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one

Cat. No.: B7965114
M. Wt: 239.36 g/mol
InChI Key: NJTUPNUQXBNLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone core structure. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both piperidine and imidazolidinone rings in its structure makes it a versatile molecule for various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-isobutyl-2-imidazolidinone with piperidine-4-carboxaldehyde under catalytic conditions. The reaction typically requires a Lewis acid catalyst and proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the target compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the efficient and scalable synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The imidazolidinone ring is known to interact with active sites of enzymes, while the piperidine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

    1-Isobutyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one Hydrochloride: A hydrochloride salt form with similar chemical properties.

    1-Isobutyl-2-imidazolidinone: A precursor in the synthesis of the target compound.

    Piperidine-4-carboxaldehyde: A key intermediate used in the synthesis.

Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. The combination of imidazolidinone and piperidine rings allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-(2-methylpropyl)-3-(piperidin-4-ylmethyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-11(2)9-15-7-8-16(13(15)17)10-12-3-5-14-6-4-12/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUPNUQXBNLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(C1=O)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.